molecular formula C7H8INO B1291583 3-Iodo-4-methoxyaniline CAS No. 74587-12-5

3-Iodo-4-methoxyaniline

Cat. No. B1291583
CAS RN: 74587-12-5
M. Wt: 249.05 g/mol
InChI Key: UHPNLGCUIGEZRB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as direct alkylation and displacement reactions. For instance, the synthesis of 3-substituted-6-(3-ethyl-4-methylanilino)uracils involves alkylation and displacement of amino groups, which could be relevant for synthesizing 3-Iodo-4-methoxyaniline derivatives . Additionally, the synthesis of 3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one from 4-methoxyaniline suggests a multi-step process that could potentially be adapted for the synthesis of 3-Iodo-4-methoxyaniline .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Iodo-4-methoxyaniline has been studied using various spectroscopic techniques. For example, the molecular structure, vibrational, UV, and NMR spectra of 3-methoxyaniline were investigated using Hartree–Fock and density functional theory methods . These studies provide a foundation for understanding the molecular structure of 3-Iodo-4-methoxyaniline.

Chemical Reactions Analysis

The chemical reactivity of methoxyaniline derivatives is highlighted in several studies. The electropolymerization of o-methoxyaniline to produce optically active poly(o-methoxyaniline) demonstrates the potential for 3-Iodo-4-methoxyaniline to participate in polymerization reactions . Additionally, the synthesis of flavylium ions and their reactivity in aqueous solutions could be analogous to reactions involving 3-Iodo-4-methoxyaniline .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-methoxyaniline derivatives have been characterized in several studies. For example, the antimicrobial activities of a zinc(II) complex with 4-methoxyaniline were evaluated, suggesting potential biological activities for 3-Iodo-4-methoxyaniline . The study of a 4-methoxyanilinium compound undergoing a structural phase transition and exhibiting ferroelectric properties indicates the potential for diverse physical properties in 3-Iodo-4-methoxyaniline .

Scientific Research Applications

  • Environmental Applications :

    • Methoxyanilines, derivatives of aniline like 3-Iodo-4-methoxyaniline, are important chemical precursors in dye and pharmaceutical industries. However, wastewater containing these compounds can be highly toxic and carcinogenic. Research by Chaturvedi and Katoch (2020) evaluated the Fenton-like oxidation process for the degradation of methoxyanilines using Laterite soil as an alternative iron source. This method showed promise in treating wastewater containing toxic chemicals (Chaturvedi & Katoch, 2020).
  • Materials Science and Chemistry :

    • Tsuchimoto et al. (2016) studied the luminescence properties of N-(3,5-diXsalicylidene)-2-methoxyaniline crystals (where X includes iodo). They found that these compounds exhibit fluorescence in the solid state, indicating potential applications in materials science, particularly in the development of fluorescent materials (Tsuchimoto et al., 2016).
    • Conreaux et al. (2008) demonstrated the use of various 3-iodo-4-methoxypyridin-2-ones in the synthesis of furan-fused heterocycles, showing their potential in organic chemistry and pharmaceutical synthesis (Conreaux, Belot, Desbordes, Monteiro, & Balme, 2008).
    • MacInnes and Funt (1988) discovered that poly-o-methoxyaniline is a new soluble conducting polymer with promising applications in electronics and material science (MacInnes & Funt, 1988).
  • Biomedical Research :

    • Obaleye et al. (2016) synthesized a zinc(II) complex of meso-tetraphenylporphyrin with 4-methoxyaniline and investigated its antimicrobial activities. This indicates potential applications in the development of antimicrobial agents (Obaleye, Tella, Obiyenwa, Simon, & Olawale, 2016).
  • Pharmaceutical Chemistry :

Safety And Hazards

3-Iodo-4-methoxyaniline is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-iodo-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPNLGCUIGEZRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10622075
Record name 3-Iodo-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-4-methoxyaniline

CAS RN

74587-12-5
Record name 3-Iodo-4-methoxybenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74587-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 2-iodo-1-methoxy-4-nitrobenzene (485 mg, 1.74 mmol) suspended in methanol (6 mL) a solution of NH4Cl (465 mg, 8.69 mmol) in water (4.9 mL) and powdered Fe (290 mg, 5.192 mmol) were added and the mixture was heated to reflux for 3 h. The precipitate formed was filtered off and the filtrate was evaporated until the methanol was eliminated. After diluting with water and alkalinization with sodium carbonate the mixture was extracted with EtOAc (4×20 mL). The combined organic extracts were washed with brine (3×10 mL), water (10 mL), dried over sodium sulfate and the solvent was removed under vacuum. The crude dark oil was purified by flash chromatography on silica gel (hexane/EtOAc 1/1) to afford 400 mg of solid that was crystallized from n-pentane and diethyl ether to yield the title compound (363 mg, 83%).
Quantity
485 mg
Type
reactant
Reaction Step One
Name
Quantity
465 mg
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Three
Name
Quantity
4.9 mL
Type
solvent
Reaction Step Four
Name
Quantity
290 mg
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

In a 3-neck 250 mL round-bottomed flask equipped with a stir bar, condenser and N2 lines was placed iron powder (3.50 g, 62.7 mmol), ammonium chloride (4.88 g, 91.3 mmol), ethanol (72 mL) and water (23 mL). The mixture was heated to 85° C. and then 2-iodo-1-methoxy-4-nitro-benzene (5.0 g, 17.9 mmol) was added portion wise over a period of about 2 minutes. The mixture was allowed to stir at 85° C. for 2 hours and then filtered through celite. The celite was washed with EtOH (100 mL) and the filtrate was concentrated. To the concentrated material was added water (100 mL) and ethyl acetate (150 mL). The organic portion was removed and the aqueous portion was re-extracted with ethyl acetate (150 mL). The organic portions were combined, washed with brine (150 mL), dried (MgSO4) and concentrated. The crude material was purified by column chromatography utilizing 50% EtOAc/hexanes as the eluent to produce 3.92 g of 3-iodo-4-methoxy-phenylamine (I-45, X═I, Y═H, Z═NH2, R1═CH3) as a brown semi-solid in 88% yield. MS (ESI+): 250.1 (M+1)
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.88 g
Type
reactant
Reaction Step Two
Quantity
72 mL
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Name
Quantity
3.5 g
Type
catalyst
Reaction Step Five
Name
Quantity
23 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
DH Boschelli, B Wu, F Ye, Y Wang… - Journal of medicinal …, 2006 - ACS Publications
… Intermediate 26 was also prepared by in situ conversion of 19 to the corresponding boronic acid, followed by coupling to 3-iodo-4-methoxyaniline. Reaction of 26 and 11 with …
Number of citations: 37 pubs.acs.org
DH Boschelli, ACB Sosa, JM Golas… - Bioorganic & medicinal …, 2007 - Elsevier
… Treatment of 13 with 3-iodo-4-methoxyaniline and triethylorthoformate gave 14 which upon treatment with phosphorus oxychloride cyclized to the 3-quinolinecarbonitrile 15. Coupling of …
Number of citations: 16 www.sciencedirect.com
DH Boschelli, F Boschelli, B Wu, F Ye… - Hematology Meeting …, 2005 - pagepress.org
… Treatment of 11 with triethylorthoformate and 3-bromo- or 3-iodo-4-methoxyaniline provided 12a or 12b, with subsequent phosphorus oxychloride mediated ring closure resulted in …
Number of citations: 11 www.pagepress.org
H Gilman, FW Moore, RG Jones - Journal of the American …, 1941 - ACS Publications
… Reduction of 2iodo-4-nitroanisole by stannous chloride in 95% ethanol gave a 70% yield of 3-iodo-4-methoxyaniline which … (0.07 mole) of 3-iodo-4methoxyaniline hydrochloride was …
Number of citations: 24 pubs.acs.org
C Hauguel, S Ducellier, O Provot, N Ibrahim… - European Journal of …, 2022 - Elsevier
… We prepared compounds 10a and 10b by an S N Ar reaction from 4-chloro-2-methylquinoline or 4-chloroquinoline-2-carbonitrile and 3-iodo-4-methoxyaniline. Compounds 12a, 12b, …
Number of citations: 9 www.sciencedirect.com
DH Boschelli - Current Topics in Medicinal Chemistry, 2008 - ingentaconnect.com
… It was subsequently found that reaction of 3-iodo-4-methoxyaniline with 2-cyano-N(2,4-dichloro-5-methoxyphenyl)acetamide and triethylorthoformate provided 33, which upon heating …
Number of citations: 20 www.ingentaconnect.com
DT Smith - 2019 - search.proquest.com
The structures of FDA approved small-molecule pharmaceuticals are discussed in detail in Chapter 1. Chapter 1.1 focuses on nitrogen-heterocycle containing drugs and Chapter 1.2 …
Number of citations: 2 search.proquest.com
KM Cable, GN Wells… - Journal of Labelled …, 2000 - Wiley Online Library
… Trifluoro-N-(3-iodo-4-methoxyphenyl)acetamide (9) To a stirred suspension of 3-iodo-4-methoxyaniline hydrochloride (4) (6.30g, 22.lmmol) in anhydrous dichloromethane (105ml) was …
T Morofuji - 2016 - repository.kulib.kyoto-u.ac.jp
The studies presented in this thesis have been carried out under the direction of Professor Jun-ichi Yoshida at the Department of Synthetic Chemistry and Biological Chemistry of Kyoto …
Number of citations: 4 repository.kulib.kyoto-u.ac.jp
S Chen, C Guo, S Shi, Y Shi, D Fang… - Letters in Drug Design …, 2011 - ingentaconnect.com
… with 3-iodo-4methoxyaniline in the presence of triethylorthoformate and iso-propanol as solvent provided 2, which upon subsequent phosphorusoxychloride-mediated ring closure …
Number of citations: 5 www.ingentaconnect.com

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